(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid

SERD ER-α degradation chiral resolution

(2R)-2-(Fluoromethyl)azetidine; trifluoroacetic acid (CAS 2173637-39-1) is a chiral, non‑racemic fluorinated azetidine supplied as the trifluoroacetic acid (TFA) salt. As a four‑membered saturated nitrogen heterocycle carrying a fluoromethyl substituent at the 2‑position in the (R)‑configuration, it serves as a critical side‑chain intermediate in the synthesis of selective estrogen receptor degraders (SERDs), most notably the clinical candidate GDC‑0927.

Molecular Formula C6H9F4NO2
Molecular Weight 203.13
CAS No. 2173637-39-1
Cat. No. B3031257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid
CAS2173637-39-1
Molecular FormulaC6H9F4NO2
Molecular Weight203.13
Structural Identifiers
SMILESC1CNC1CF.C(=O)(C(F)(F)F)O
InChIInChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m1./s1
InChIKeyUYIMXDUXSJWJOJ-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(Fluoromethyl)azetidine TFA Salt (CAS 2173637-39-1) – Chiral Fluorinated Azetidine Building Block for SERD Development


(2R)-2-(Fluoromethyl)azetidine; trifluoroacetic acid (CAS 2173637-39-1) is a chiral, non‑racemic fluorinated azetidine supplied as the trifluoroacetic acid (TFA) salt. As a four‑membered saturated nitrogen heterocycle carrying a fluoromethyl substituent at the 2‑position in the (R)‑configuration, it serves as a critical side‑chain intermediate in the synthesis of selective estrogen receptor degraders (SERDs), most notably the clinical candidate GDC‑0927 [1]. The TFA salt form provides a crystalline, non‑hygroscopic solid with a molecular weight of 203.13 g·mol⁻¹ (C₆H₉F₄NO₂), offering defined stoichiometry for precise reaction setup and consistent lot‑to‑lot performance.

Why (2R)-2‑(Fluoromethyl)azetidine TFA Cannot Be Replaced by Isomeric or Non‑Fluorinated Azetidine Analogs


Generic substitution with the (S)‑enantiomer, the 3‑(fluoromethyl) regioisomer, non‑fluorinated 2‑methylazetidine, or the corresponding fluoromethyl pyrrolidine leads to quantifiable loss of function in SERD applications. The (S)‑enantiomer is >100‑fold less potent in ER‑α degradation (IC₅₀ >10 nM vs 0.1 nM) [1], while replacing the fluoromethyl group with a methyl group reduces ER‑α degradation efficacy by 11 percentage points (97 % → 86 %) [1]. Swapping the azetidine for a pyrrolidine ring degrades oral exposure (AUC 0.16 → 0.04 µg·h/mL) and introduces two additional stereocentres that complicate synthesis and quality control [1]. Because these performance gaps are well‑documented in head‑to‑head studies, simply substituting a cheaper or more available in‑class analog directly compromises downstream biological activity, pharmacokinetics, and synthetic complexity.

(2R)-2‑(Fluoromethyl)azetidine TFA Salt – Quantitative Differentiation Evidence Against Closest Analogs


(R)‑Enantiomer Delivers >100‑Fold Superior ER‑α Degradation Potency Compared to the (S)‑Enantiomer

In the GDC‑0927 development program, the individual stereoisomers of the fluoromethyl azetidine‑containing chromene 17h were separated by chiral SFC and tested in an ER‑α in‑cell western assay. The (R)‑enantiomer 17ha exhibited an IC₅₀ of 0.1 nM, whereas the (S)‑enantiomer 17hb was essentially inactive (IC₅₀ >10 nM) [1]. The residual activity of 17hb was attributed to approximately 1 % contamination with the active (R)‑stereoisomer following SFC separation [1]. This demonstrates that the (R)‑configuration at the 2‑position of the azetidine ring is an absolute requirement for target engagement.

SERD ER-α degradation chiral resolution

Fluoromethyl Substitution Increases ER‑α Degradation Efficacy by 11 Percentage Points Versus Non‑Fluorinated Methyl Analog

In a side‑chain SAR study on the bis‑phenol chromene scaffold, incorporation of a fluoromethyl azetidine (17h) increased ER‑α degradation efficacy from 86 % to 97 % compared to the corresponding non‑fluorinated methyl‑azetidine parent compound [1]. The improvement was measured as percent of fulvestrant control efficacy in an MCF‑7 in‑cell western assay. The fluoromethyl‑piperidine analog showed a similar trend (63 % → 80 %), but the azetidine achieved the highest absolute efficacy [1].

SERD fluorine effect ER-α degradation

Azetidine Side‑Chain Provides 4‑Fold Higher Oral Exposure than Fluoromethyl Pyrrolidine in Mouse PK

When comparing the fluoromethyl azetidine side‑chain (17h) with the fluoromethyl pyrrolidine side‑chain (17e) on the same bis‑phenol chromene core, the azetidine derivative exhibited superior mouse pharmacokinetics. At a 10 mg kg⁻¹ oral dose, the azetidine 17h achieved an AUC of 0.16 µg·h·mL⁻¹, whereas the pyrrolidine 17e achieved only 0.04 µg·h·mL⁻¹ [1]. This 4‑fold difference in systemic exposure, together with a reduced stereocentre count (1 vs 3), led to the deprioritization of the pyrrolidine side‑chain [1].

SERD oral bioavailability mouse PK

Monophenol Fluoromethyl Azetidine Analogs Demonstrate Superior Oral Bioavailability (42 % F vs 10 % F) While Retaining Full ER‑α Degradation Efficacy

Optimization of the bis‑phenol chromene core to a monophenol system carrying the fluoromethyl azetidine side‑chain (20ca) improved mouse clearance from >60 mL min⁻¹ kg⁻¹ to 36 mL min⁻¹ kg⁻¹ and increased oral bioavailability from 10 % to 42 %, yielding a 12‑fold improvement in oral AUC (1.9 vs 0.16 µg·h·mL⁻¹) [1]. Critically, this pharmacokinetic optimization was achieved without loss of ER‑α degradation efficacy, as 20ca retained 98 % degradation (compared to 97 % for 17ha) [1].

SERD oral bioavailability monophenol chromene

TFA Salt Form Provides Defined Stoichiometry and Non‑Hygroscopic Crystalline Properties vs Free Base or HCl Salt for Multi‑Step Synthesis

(2R)‑2‑(Fluoromethyl)azetidine is commercially offered as the trifluoroacetic acid salt (CAS 2173637‑39‑1), a crystalline solid with a molecular weight of 203.13 g·mol⁻¹ (C₆H₉F₄NO₂) . In contrast, the free base (C₄H₈FN, MW 89.11) is a volatile liquid (predicted b.p. ~94 °C) and the hydrochloride salt (CAS 1638764‑65‑4, MW 125.57) may absorb varying amounts of water . The TFA salt’s fixed stoichiometry (1:1 acid:base) eliminates uncertainty in charge calculations for subsequent reactions, and its non‑hygroscopic crystalline nature facilitates accurate weighing and long‑term storage at 2‑8 °C .

salt selection TFA salt crystalline solid

Fluorine‑Induced Modulation of Lipophilicity (XLogP3 = 0.3) Balances Permeability and Solubility Relative to Unsubstituted or Methyl‑Substituted Azetidines

Computed physicochemical properties for 2‑(fluoromethyl)azetidine (PubChem CID 21980033) indicate an XLogP3‑AA value of 0.3, a hydrogen bond donor count of 1, and a topological polar surface area of 12 Ų [1]. While experimental pKa data for the 2‑fluoromethyl regioisomer are not yet reported in the systematic study by Melnykov et al. (2023), that study established that mono‑fluorination of saturated azetidines generally lowers pKa by 1‑2 log units relative to the parent heterocycle while maintaining high metabolic stability (intrinsic microsomal clearance low for all compounds except 3,3‑difluoroazetidine) [2]. The XLogP3 of 0.3 places the compound in a favorable range for CNS and intracellular target access, whereas unsubstituted azetidine (predicted XLogP3 ≈ −0.5) is substantially more hydrophilic.

lipophilicity physicochemical property drug-likeness

Application Scenarios for (2R)-2‑(Fluoromethyl)azetidine TFA Salt Based on Differentiated Evidence


Synthesis of GDC‑0927 and Related SERD Clinical Candidates

The (R)‑fluoromethyl azetidine TFA salt is the proven side‑chain building block for constructing SERDs that require >95 % ER‑α degradation efficacy. In the GDC‑0927 program, Ullmann coupling of this azetidine with a chromene mesylate intermediate, followed by THP deprotection, yielded the active stereoisomer 17ha with an IC₅₀ of 0.1 nM in the ER‑α degradation assay [1]. Any deviation to the (S)‑enantiomer, 3‑fluoromethyl regioisomer, or non‑fluorinated methyl analog results in >100‑fold loss of potency or >10 percentage point loss of efficacy, as demonstrated in head‑to‑head comparisons [1].

PK‑Optimized Monophenol SERD Series Requiring Fluoromethyl Azetidine Pharmacophore

When the bis‑phenol chromene core was replaced with a monophenol core to improve oral bioavailability (42 % F vs 10 % F) and reduce clearance (36 vs >60 mL min⁻¹ kg⁻¹), the (R)‑fluoromethyl azetidine side‑chain was retained as the essential pharmacophoric element and preserved 98 % ER‑α degradation efficacy [1]. This chemotype‑switching application demonstrates that the value of (2R)-2‑(fluoromethyl)azetidine extends across multiple SERD scaffolds, enabling medicinal chemists to independently optimize pharmacokinetics without degrading target engagement [1].

Chiral Building Block for Asymmetric Synthesis Requiring Defined (R)‑Configuration

The compound supplies a single enantiomer in crystalline TFA salt form, eliminating the need for costly chiral SFC separation of racemic intermediates. Its defined 1:1 stoichiometry (C₆H₉F₄NO₂, MW 203.13) supports precise molar calculations for multi‑step reaction sequences . The reduced stereocentre count of the azetidine (1 vs 3 for fluoromethyl pyrrolidine) simplifies diastereomeric control in subsequent transformations, a key consideration highlighted during the GDC‑0927 lead selection process [1].

Pharmacophore Exploration of Fluorine Effects on Basicity and Metabolic Stability

The electron‑withdrawing fluoromethyl group at the 2‑position is expected to lower the azetidine nitrogen pKa by 1‑2 log units relative to unsubstituted azetidine, based on class‑level trends established for mono‑fluorinated saturated azetidines [3]. Coupled with a computed XLogP3 of 0.3 [2], this compound serves as a physicochemical probe for balancing membrane permeability against lysosomal trapping in intracellular target programs. High metabolic stability is anticipated, consistent with the observation that all mono‑fluorinated azetidines in the systematic study showed low intrinsic microsomal clearance (the only exception being the 3,3‑difluoro derivative) [3].

Quote Request

Request a Quote for (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.